(2-Aminopiridin-3-il)metanol

Descripción general

Descripción

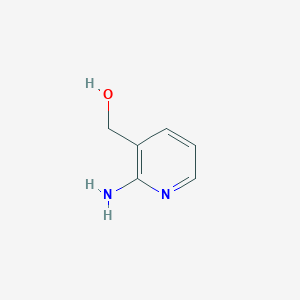

(2-Aminopyridin-3-yl)methanol is an organic compound with the chemical formula C6H8N2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a hydroxymethyl group at the third position of the pyridine ring

Aplicaciones Científicas De Investigación

(2-Aminopyridin-3-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of β-propyl amino alcohol with 2-cyanopyridine, followed by reduction with hydrogen in the presence of an appropriate catalyst . Another method includes the acylation of 2-amino-4-methylpyridine, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of (2-Aminopyridin-3-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities and achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: (2-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of catalysts such as palladium on carbon is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of (2-Aminopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

2-Aminopyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

3-Aminopyridine: The amino group is positioned differently, affecting its reactivity and applications.

2-Amino-3-pyridinemethanol: Similar structure but may have different substituents affecting its properties.

Uniqueness: (2-Aminopyridin-3-yl)methanol is unique due to the presence of both an amino and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.

Actividad Biológica

(2-Aminopyridin-3-yl)methanol is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for (2-Aminopyridin-3-yl)methanol, which are crucial for producing this compound in sufficient quantities for biological testing. Common methods include:

- Direct Amination : Utilizing amines and pyridine derivatives under controlled conditions.

- Hydrogenation Reactions : Involving pyridinyl aryl methanol derivatives where hydrogenation leads to the formation of the desired compound .

Antimicrobial Properties

Research indicates that (2-Aminopyridin-3-yl)methanol and its derivatives exhibit varying degrees of antimicrobial activity. However, some studies have shown limited efficacy against Gram-negative bacteria, suggesting that modifications to the structure may enhance activity .

Cytotoxicity and Cancer Research

Recent investigations have focused on the cytotoxic effects of (2-Aminopyridin-3-yl)methanol derivatives on cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation. Studies indicate that these derivatives can induce apoptosis in cancer cells by activating caspases, particularly caspase-3, leading to G2/M phase arrest in the cell cycle .

Case Studies

- Cytotoxicity in DU-145 Cells : A study evaluated the effects of (2-Aminopyridin-3-yl)methanol derivatives on DU-145 prostate cancer cells. The results demonstrated a significant increase in caspase-3 activity, indicating enhanced apoptotic processes when treated with these compounds .

- Antimicrobial Activity : Another study assessed various pyridine Schiff bases related to (2-Aminopyridin-3-yl)methanol. While some derivatives displayed antimicrobial properties, others showed negligible effects against specific bacterial strains .

Data Tables

The following table summarizes key findings regarding the biological activity of (2-Aminopyridin-3-yl)methanol and its derivatives:

| Study | Activity | Cell Line/Organism | Outcome |

|---|---|---|---|

| Cytotoxicity Assay | Induces apoptosis | DU-145 prostate cancer cells | Increased caspase-3 activity |

| Antimicrobial Testing | Limited efficacy | Various Gram-negative bacteria | No significant antimicrobial effect |

| Tubulin Polymerization Inhibition | Cytotoxic effects observed | Cancer cell lines | Induces G2/M phase arrest |

Propiedades

IUPAC Name |

(2-aminopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIACFYXEWBKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457151 | |

| Record name | (2-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23612-57-9 | |

| Record name | (2-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions utilizing (2-Aminopyridin-3-yl)methanol as a building block for synthesizing larger molecules. Can you elaborate on the specific reactions and the significance of the resulting compounds?

A1: The research highlights the use of (2-Aminopyridin-3-yl)methanol in a base-promoted [4+2] cycloaddition reaction with 2-benzoylbenzoic acid to produce a novel crystal structure []. This reaction is significant because it showcases the compound's ability to participate in the formation of supramolecular architectures. These architectures, driven by hydrogen bonding interactions, are of interest in crystal engineering due to their potential applications in developing new optical, magnetic, and electronic systems [].

Q2: The abstract mentions the reaction with (2-Aminopyridin-3-yl)methanol being "protection-free." What does this mean in a chemical context, and why is it noteworthy?

A2: In organic synthesis, "protection-free" refers to a reaction where a specific functional group within a molecule doesn't require modification (protection) before the desired transformation can occur []. This is advantageous as it streamlines the synthesis, making it more efficient and cost-effective. In the case of (2-Aminopyridin-3-yl)methanol, the fact that it can undergo the [4+2] cycloaddition directly without protecting the alcohol or amine groups simplifies the synthesis of functionalized quinolines []. This characteristic makes (2-Aminopyridin-3-yl)methanol a valuable building block in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.